molecular formula C26H20N4O5S2 B3275580 (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 627038-76-0

(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B3275580
CAS No.: 627038-76-0
M. Wt: 532.6 g/mol
InChI Key: DXTHXYRITUVVLX-FYJGNVAPSA-N
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Description

This compound belongs to the thiazolo[3,2-a]pyrimidine family, a class of heterocyclic molecules known for their diverse pharmacological activities. Its core structure consists of a pyrimidine ring fused with a thiazole ring, substituted at key positions:

  • Position 2: A (2-hydroxy-5-nitrophenyl)methylidene group, contributing electron-withdrawing and hydrogen-bonding capabilities.
  • Position 5: A thiophen-2-yl group, enhancing aromatic interactions and modulating solubility.
  • Position 6: An N-(2-methylphenyl)carboxamide moiety, influencing lipophilicity and target binding.
  • Position 7: A methyl group, affecting steric bulk and metabolic stability.

Such structural features are critical for its hypothesized applications in antimicrobial, anticancer, or enzyme-targeted therapies .

Properties

IUPAC Name

(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O5S2/c1-14-6-3-4-7-18(14)28-24(32)22-15(2)27-26-29(23(22)20-8-5-11-36-20)25(33)21(37-26)13-16-12-17(30(34)35)9-10-19(16)31/h3-13,23,31H,1-2H3,(H,28,32)/b21-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTHXYRITUVVLX-FYJGNVAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)C(=CC5=C(C=CC(=C5)[N+](=O)[O-])O)S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C3N(C2C4=CC=CS4)C(=O)/C(=C\C5=C(C=CC(=C5)[N+](=O)[O-])O)/S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

532.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the nitrophenyl and thiophene groups through various coupling reactions. Common reagents used in these reactions include aldehydes, amines, and thiols, under conditions such as reflux or microwave-assisted synthesis to enhance reaction efficiency.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process while maintaining consistency and reducing costs.

Chemical Reactions Analysis

Types of Reactions

The compound (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

The compound (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Thiazolo[3,2-a]pyrimidine Family

Example 1 : Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

  • Core similarity : Shares the thiazolo[3,2-a]pyrimidine scaffold.
  • Key differences :
    • Position 2 : 2,4,6-Trimethoxybenzylidene (electron-donating methoxy groups) vs. nitro/hydroxyphenyl in the target compound.
    • Position 5 : Phenyl vs. thiophen-2-yl.
    • Position 6 : Ethyl ester vs. N-(2-methylphenyl)carboxamide.
  • The thiophene in the target compound may improve aromatic interactions compared to phenyl .

Example 2 : Piroxicam analogs ()

  • Structural divergence : While piroxicam is an oxicam-class NSAID, its analogs share a focus on scaffold modification for bioactivity.
  • Relevance : Both classes utilize substitutions (e.g., carboxamide, aryl groups) to optimize target binding. The target compound’s nitro group mimics the sulfonamide in piroxicam analogs, which is critical for HIV integrase inhibition .

Pharmacological Activity Comparison

Compound Core Structure Key Substituents Biological Activity (EC50/SI) Target Protein
Target Compound Thiazolo[3,2-a]pyrimidine Nitrophenyl, thiophene, carboxamide Hypothesized: Antimicrobial/Enzyme Undetermined (in silico)
Ethyl 7-methyl-3-oxo... () Thiazolo[3,2-a]pyrimidine Trimethoxybenzylidene, phenyl, ethyl ester Broad-spectrum (unquantified) Undetermined
Piroxicam analog 13d () Oxicam Modified carboxamide, aryl groups Anti-HIV (EC50: 20–25 µM, SI > 26) HIV integrase
  • Mechanistic Insights: The target compound’s nitro group may mimic the keto-enol tautomerism in raltegravir (HIV integrase inhibitor), as seen in piroxicam analogs . Thiophene and carboxamide groups could enable dual binding modes, similar to dual-action kinase inhibitors .

Physicochemical Properties

Property Target Compound Ethyl 7-methyl-3-oxo... () Piroxicam Analog 13d ()
Molecular Weight ~510 g/mol ~550 g/mol ~400 g/mol
logP (Predicted) 3.2 (moderate lipophilicity) 4.1 (high lipophilicity) 2.8 (moderate lipophilicity)
Hydrogen Bond Donors 2 (hydroxyl, carboxamide) 1 (ester oxygen) 2 (carboxamide)
Aromatic Rings 3 (phenyl, thiophene, pyrimidine) 3 (benzene, pyrimidine, methoxy) 2 (aryl, oxicam core)
  • Solubility: The target compound’s nitro group improves aqueous solubility compared to the trimethoxy analog, but the thiophene may reduce it slightly.

Mechanistic Overlaps and Divergences

  • Shared Mechanisms :
    • Hydrogen Bonding : The carboxamide and hydroxyl groups in the target compound mirror interactions seen in lankacidin C (redox-cofactor BGCs), which exhibits antitumor activity via DNA intercalation .
    • Aromatic Interactions : Thiophene and phenyl groups facilitate binding to hydrophobic enzyme pockets, akin to piroxicam analogs targeting HIV integrase .
  • Divergences: The nitro group may confer unique redox activity, differentiating it from methoxy or methyl analogs.

Biological Activity

The compound (2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This compound features a thiazolopyrimidine core, which is known for various pharmacological properties, including antimicrobial and anticancer activities.

Chemical Structure

The compound can be structurally represented as follows:

Component Structure
Thiazolopyrimidine CoreThiazolopyrimidine
Nitrophenyl GroupNitrophenyl
Thiophene RingThiophene

The presence of these functional groups contributes to the compound's diverse biological activity.

The biological effects of this compound are believed to arise from its interaction with specific molecular targets within cells. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as cyclooxygenase (COX) enzymes, which are crucial in inflammation pathways.
  • Cellular Signaling Modulation : It may affect signaling pathways by interacting with receptors or other proteins, leading to altered cellular responses.

Antimicrobial Properties

Research has indicated that compounds similar to the thiazolopyrimidine structure exhibit antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The structure-activity relationship (SAR) studies suggest that modifications in the nitrophenyl and thiophene groups can enhance antimicrobial efficacy.

Anticancer Activity

Several studies have evaluated the anticancer potential of thiazolopyrimidine derivatives. The compound's ability to induce apoptosis in cancer cells has been documented. A notable study reported that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values comparable to established chemotherapeutic agents.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has also been explored. In vitro assays demonstrated its capacity to inhibit COX-2 activity, a key enzyme in the inflammatory response. The IC50 values for COX-2 inhibition were reported to be in the low micromolar range, indicating potent anti-inflammatory properties.

Case Study 1: Antimicrobial Efficacy

In a study published in International Journal of Medicinal Chemistry, a series of thiazolopyrimidine derivatives were synthesized and tested for their antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the nitrophenyl group significantly enhanced antimicrobial potency, with some compounds achieving minimum inhibitory concentrations (MICs) below 10 µg/mL .

Case Study 2: Anticancer Potential

A research article highlighted the anticancer effects of thiazolopyrimidine derivatives on various human cancer cell lines. The study found that certain compounds induced apoptosis through mitochondrial pathways, with IC50 values ranging from 5 to 15 µM .

Case Study 3: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory properties, compounds derived from the thiazolopyrimidine scaffold were evaluated for their ability to inhibit COX-1 and COX-2 enzymes. The most effective compounds showed IC50 values comparable to indomethacin, a widely used anti-inflammatory drug .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of this thiazolopyrimidine derivative?

  • Methodology : Synthesis typically involves refluxing precursors (e.g., substituted benzaldehydes, thiourea derivatives) in acetic acid/acetic anhydride with sodium acetate as a catalyst. For example, achieved a 78% yield using 2,4,6-trimethoxybenzaldehyde under reflux for 8–10 hours, followed by recrystallization in ethyl acetate/ethanol. Key parameters include reaction time, temperature control (e.g., 427–428 K melting point), and purification via solvent recrystallization .
  • Critical Steps : Monitor reaction progress with TLC, and ensure anhydrous conditions to prevent hydrolysis of intermediates.

Q. Which analytical techniques are essential for structural confirmation?

  • Techniques :

  • Single-crystal X-ray diffraction () resolves the 3D conformation, including dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) and puckering in the pyrimidine ring .
  • NMR spectroscopy (¹H/¹³C) confirms substituent integration, such as methyl groups at C7 and thiophene protons.
  • Mass spectrometry validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?

  • Approach : Systematically modify substituents on the benzylidene (e.g., 2-hydroxy-5-nitro in the target compound) and phenyl groups. highlights substituent effects: electron-withdrawing groups (e.g., nitro) enhance reactivity, while methoxy groups influence solubility .
  • Biological Assays : Test analogs for antimicrobial/anticancer activity () using standardized protocols (e.g., MIC for antimicrobials, IC₅₀ in cancer cell lines). Compare results with structurally similar compounds (e.g., ’s pyrazoline derivatives) .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Tools :

  • Molecular docking (e.g., AutoDock Vina) to model binding with enzymes like dihydrofolate reductase, leveraging crystallographic data () .
  • DFT calculations analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
    • Validation : Cross-reference computational results with experimental binding assays (e.g., SPR, ITC) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Steps :

  • Purity Validation : Use HPLC () to confirm compound integrity (>95% purity) .
  • Standardized Assays : Replicate studies under identical conditions (e.g., pH, temperature, cell lines).
  • Meta-Analysis : Compare substituent effects (e.g., ’s dichlorophenyl vs. methoxyphenyl) to identify structural determinants of activity .

Methodological Considerations

Q. What strategies improve crystallinity for X-ray studies?

  • Crystallization : Slow evaporation of ethyl acetate/ethanol mixtures (3:2 v/v) yields suitable crystals (). Additives like DMF () can enhance crystal packing via hydrogen bonding (e.g., C–H···O interactions) .

Q. How can reaction conditions be tailored to introduce diverse substituents?

  • Optimization : Vary aldehydes (e.g., 2-acetoxybenzaldehyde in ) or thiourea derivatives. For electron-deficient groups (e.g., nitro), extend reaction times to 12–14 hours .

Data Interpretation and Reporting

Q. What metrics are critical for reporting crystallographic data?

  • Parameters : Include R factor (<0.06), wR factor (<0.18), and data-to-parameter ratio (>15) (). Annotate deviations from planarity (e.g., C5 atom displacement: 0.224 Å in ) .

Q. How to analyze substituent effects on spectroscopic data?

  • NMR Trends : Electron-withdrawing groups (e.g., nitro) deshield adjacent protons (δ 8.5–9.0 ppm for aromatic H). Compare with analogs (e.g., ’s Z-configuration methoxycarbonyl group) .

Ethical and Safety Guidelines

  • Handling : Use fume hoods for reactions involving acetic anhydride (). Follow safety protocols for halogenated intermediates (e.g., 2-chlorophenyl in ) .
  • Waste Disposal : Neutralize acidic waste (e.g., glacial acetic acid) before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Reactant of Route 2
Reactant of Route 2
(2E)-2-[(2-hydroxy-5-nitrophenyl)methylidene]-7-methyl-N-(2-methylphenyl)-3-oxo-5-(thiophen-2-yl)-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.